molecular formula C15H12N2O2S B2933806 N-(benzo[d]thiazol-5-yl)-2-phenoxyacetamide CAS No. 942002-80-4

N-(benzo[d]thiazol-5-yl)-2-phenoxyacetamide

Cat. No.: B2933806
CAS No.: 942002-80-4
M. Wt: 284.33
InChI Key: AAAFCENGELOZHL-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-5-yl)-2-phenoxyacetamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-5-yl)-2-phenoxyacetamide typically involves the coupling of substituted 2-amino benzothiazoles with phenoxyacetic acid derivatives. One common method involves the reaction of 2-amino benzothiazole with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-5-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-phenoxyacetamide
  • N-(benzo[d]thiazol-6-yl)-2-phenoxyacetamide
  • N-(benzo[d]thiazol-4-yl)-2-phenoxyacetamide

Uniqueness

N-(benzo[d]thiazol-5-yl)-2-phenoxyacetamide is unique due to its specific substitution pattern on the benzothiazole ring, which can influence its biological activity and chemical reactivity. This compound may exhibit distinct pharmacological properties compared to its analogs, making it a valuable candidate for further research and development .

Properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c18-15(9-19-12-4-2-1-3-5-12)17-11-6-7-14-13(8-11)16-10-20-14/h1-8,10H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAAFCENGELOZHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)SC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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